

# The Tautomeric Landscape of 2-Aminobenzothiazole

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## Compound of Interest

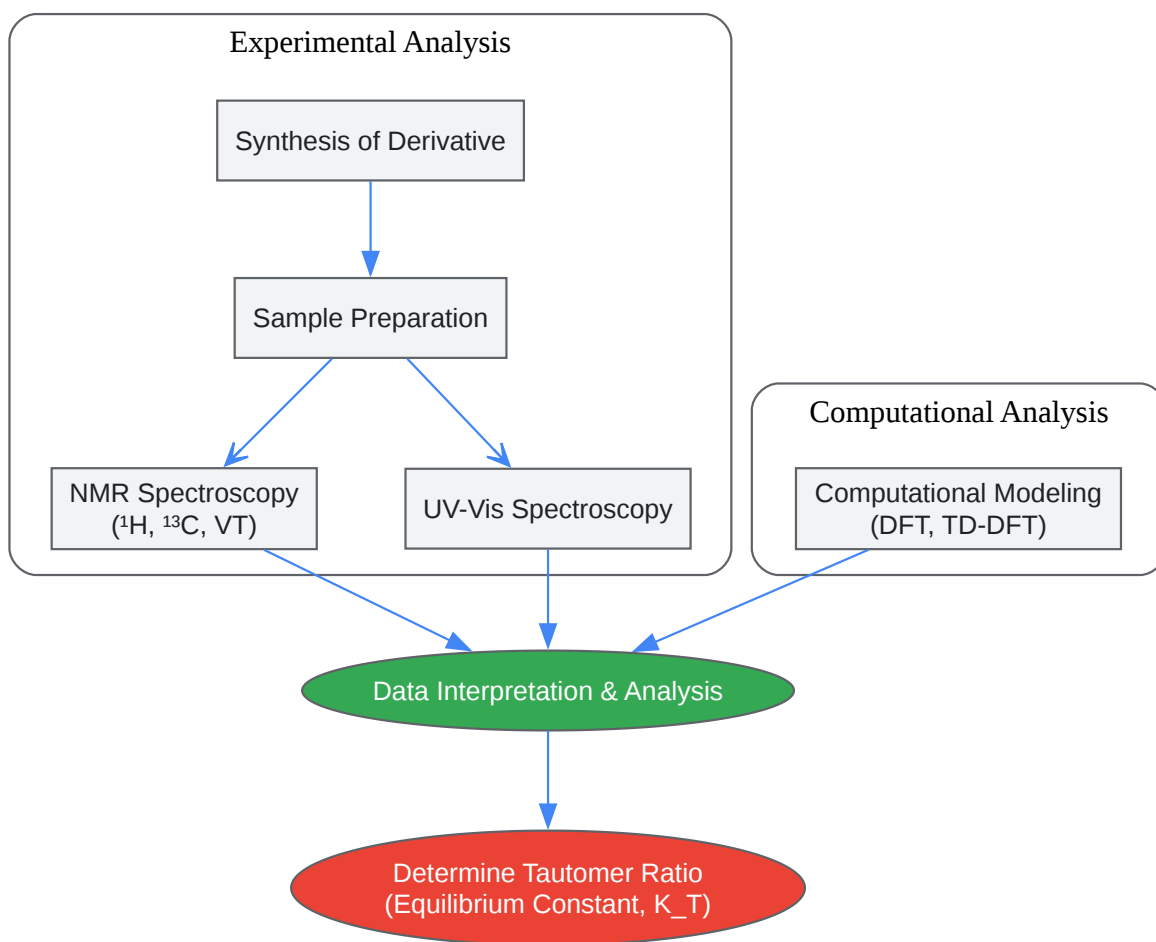
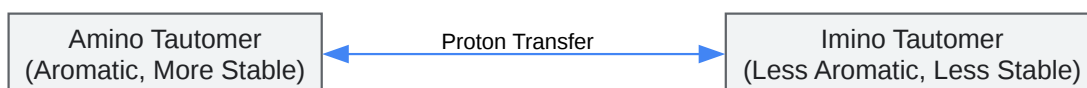
Compound Name: 2-Amino-4-ethoxybenzothiazole

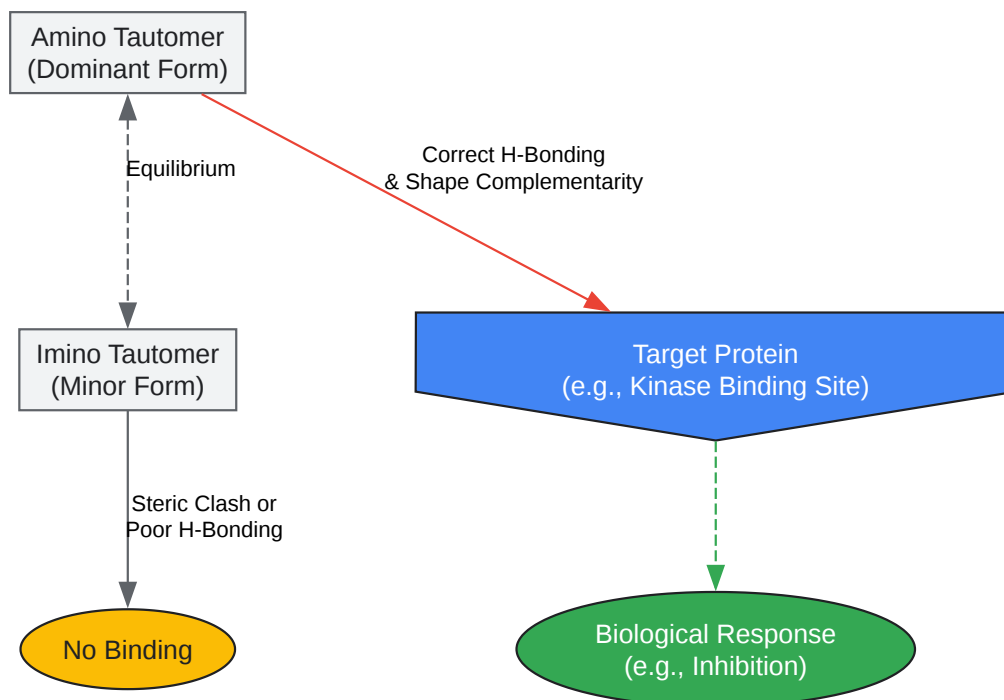
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2-Aminobenzothiazole and its derivatives primarily exist in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form.<sup>[1]</sup> The imino form can be further subdivided into cis and trans geometric isomers based on the orientation around the exocyclic C=N double bond.<sup>[1][3]</sup>

Computational and experimental studies have consistently demonstrated that the amino tautomer is the most stable form under most conditions.<sup>[1][4]</sup> This pronounced stability is largely attributed to the preservation of the aromaticity within the benzothiazole ring system in this configuration.<sup>[1]</sup> The interconversion involves a proton transfer between the exocyclic amino group and the endocyclic nitrogen atom.





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## References

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